molecular formula C17H27NO3S B15106153 N-cycloheptyl-3-methyl-4-propoxybenzene-1-sulfonamide

N-cycloheptyl-3-methyl-4-propoxybenzene-1-sulfonamide

Cat. No.: B15106153
M. Wt: 325.5 g/mol
InChI Key: UBCAXJBJHSAMCG-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-methyl-4-propoxybenzene-1-sulfonamide is an organic compound with the molecular formula C17H27NO3S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a cycloheptyl group, a methyl group, and a propoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-methyl-4-propoxybenzene-1-sulfonamide typically involves the reaction of 3-methyl-4-propoxybenzenesulfonyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-methyl-4-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-methyl-4-propoxybenzene-1-sulfonamide is primarily related to its ability to interact with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of the target protein. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-3-methyl-4-propoxybenzene-1-sulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cycloheptyl group, in particular, may influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with biological targets .

Properties

Molecular Formula

C17H27NO3S

Molecular Weight

325.5 g/mol

IUPAC Name

N-cycloheptyl-3-methyl-4-propoxybenzenesulfonamide

InChI

InChI=1S/C17H27NO3S/c1-3-12-21-17-11-10-16(13-14(17)2)22(19,20)18-15-8-6-4-5-7-9-15/h10-11,13,15,18H,3-9,12H2,1-2H3

InChI Key

UBCAXJBJHSAMCG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCCC2)C

Origin of Product

United States

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